molecular formula C12H20N4O3S B2971118 N,N-Dimethyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-sulfonamide CAS No. 2379970-70-2

N,N-Dimethyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-sulfonamide

Cat. No. B2971118
CAS RN: 2379970-70-2
M. Wt: 300.38
InChI Key: ARTUOVNDXCFXCO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-sulfonamide is a heterocyclic compound with a complex structure. It combines elements from both thieno[2,3-d]pyrimidine and benzimidazole moieties. The compound exhibits potential antimicrobial properties, making it an interesting candidate for further investigation .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid , the researchers constructed heterocyclic hybrids by introducing benzimidazole fragments. Alkylation with aryl/hetaryl chloroacetamides and benzyl chloride yielded a series of S-alkyl derivatives . These synthetic efforts aimed to enhance the compound’s biological activity .


Molecular Structure Analysis

The molecular structure of this compound features a piperidine ring , a sulfonamide group , and a benzimidazole ring . The arrangement of these functional groups influences its interactions with biological targets .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, its reactivity likely stems from the presence of the sulfonamide , piperidine , and benzimidazole moieties. Further studies are needed to explore its reactivity profile .

Mechanism of Action

The compound’s mechanism of action centers around its interaction with tRNA (Guanine37-N1)-methyltransferase (TrmD) . By selectively inhibiting TrmD, it disrupts bacterial protein synthesis, potentially rendering it effective against resistant strains. Molecular docking studies indicate high affinity to TrmD isolated from Pseudomonas aeruginosa .

properties

IUPAC Name

N,N-dimethyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-10-8-13-12(14-9-10)19-11-4-6-16(7-5-11)20(17,18)15(2)3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTUOVNDXCFXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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